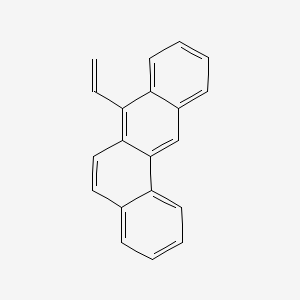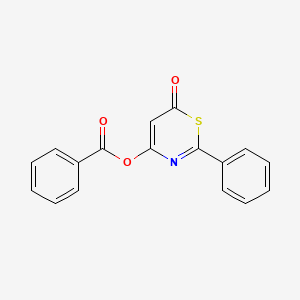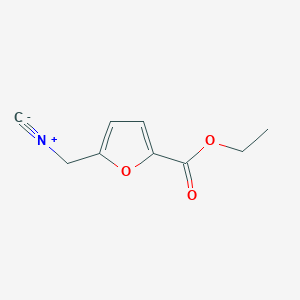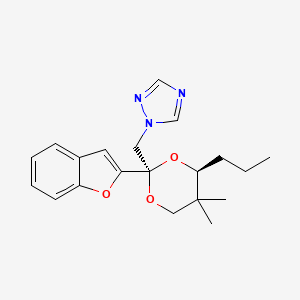
1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one is a cyclic organic compound with a unique structure that includes an imidazole ring fused with a cyclooctane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclooctanone with urea or thiourea in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the cyclooctane ring.
Applications De Recherche Scientifique
1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5,6,7,8-Octahydro-2-naphthalenemethanol: A similar cyclic compound with different functional groups.
Tetramethyl acetyloctahydronaphthalenes: Compounds with a similar cyclic structure but different substituents.
Uniqueness
1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one is unique due to its fused imidazole and cyclooctane rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
908334-00-9 |
|---|---|
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1,3,4,5,6,7,8,9-octahydrocycloocta[d]imidazol-2-one |
InChI |
InChI=1S/C9H14N2O/c12-9-10-7-5-3-1-2-4-6-8(7)11-9/h1-6H2,(H2,10,11,12) |
Clé InChI |
AFIVNQSXCWSYSH-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2=C(CC1)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


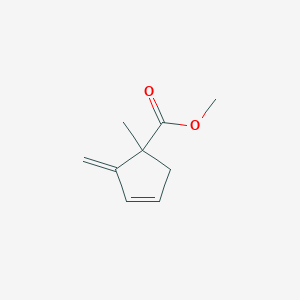
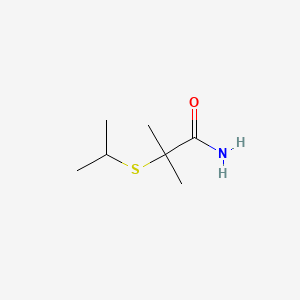
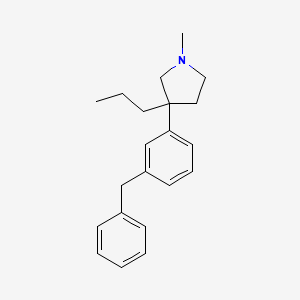
![4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI)](/img/structure/B13792804.png)
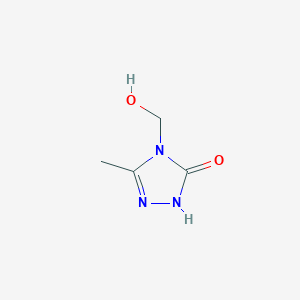
![1H-Pyrrole-3-carboxylicacid,2,4-dimethyl-5-[(2-methyl-1-oxopropoxy)acetyl]-,ethylester(9CI)](/img/structure/B13792807.png)
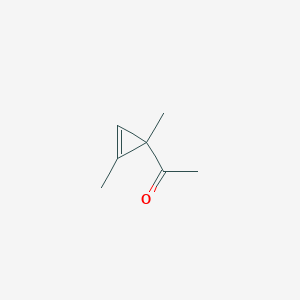

![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13792832.png)
